N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide (also known as TPC-1) is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TPC-1 has been shown to inhibit a specific type of protein, called the sodium-iodide symporter (NIS), which is involved in the uptake of iodide by thyroid cells. This inhibition can be useful in the treatment of thyroid cancer, as it can increase the effectiveness of radioactive iodine therapy.
Mécanisme D'action
TPC-1 inhibits NIS by binding to a specific site on the protein, preventing the uptake of iodide by thyroid cells. This inhibition can increase the effectiveness of radioactive iodine therapy, as the radioactive iodine can be more specifically targeted to cancer cells (Spitzweg et al., 2018).
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, TPC-1 has been shown to have other biochemical and physiological effects. For example, TPC-1 has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in these cells (Liu et al., 2018). TPC-1 has also been shown to inhibit the proliferation of thyroid cells, and to reduce the levels of thyroid hormones in animal models (Spitzweg et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TPC-1 is its specificity for NIS, which allows for targeted inhibition of this protein. Additionally, TPC-1 has been shown to have low toxicity in animal models, indicating its potential safety for use in humans (Liu et al., 2018). However, one limitation of TPC-1 is its relatively low potency, which may limit its effectiveness in clinical settings (Spitzweg et al., 2018).
Orientations Futures
There are several future directions for research on TPC-1. One area of interest is the development of more potent inhibitors of NIS, which may improve the efficacy of radioactive iodine therapy. Additionally, further studies are needed to determine the safety and efficacy of TPC-1 in clinical trials, and to investigate its potential use in combination with other therapies. Finally, TPC-1 may have applications beyond the treatment of cancer, as NIS is also involved in the uptake of iodine by other tissues, such as the salivary glands and stomach (Spitzweg et al., 2018).
Conclusion
In conclusion, N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide (TPC-1) is a small molecule inhibitor with potential therapeutic applications in the treatment of thyroid cancer. TPC-1 inhibits the sodium-iodide symporter (NIS), leading to increased uptake of radioactive iodine and improved therapeutic outcomes. TPC-1 has also been shown to have other biochemical and physiological effects, and may have applications beyond the treatment of cancer. Further research is needed to determine the safety and efficacy of TPC-1 in clinical trials, and to investigate its potential use in combination with other therapies.
Méthodes De Synthèse
The synthesis of TPC-1 involves multiple steps, including the reaction of 2-bromo-6-(trifluoromethyl)pyridine with piperidine, followed by the reaction of the resulting compound with cyclopropanesulfonamide. The final product is obtained after purification through column chromatography. This synthesis method has been described in detail in a published scientific paper by Liu et al. (2018).
Applications De Recherche Scientifique
TPC-1 has been primarily studied for its potential use in the treatment of thyroid cancer. In preclinical studies, TPC-1 has been shown to increase the uptake of radioactive iodine in thyroid cancer cells, leading to improved therapeutic outcomes (Liu et al., 2018). TPC-1 has also been studied for its potential use in the treatment of other types of cancer, such as breast cancer and lung cancer, as NIS is expressed in these cancer cells as well (Spitzweg et al., 2018).
Propriétés
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S/c15-14(16,17)12-2-1-3-13(18-12)20-8-6-10(7-9-20)19-23(21,22)11-4-5-11/h1-3,10-11,19H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHAYVLJENMEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.